N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide
Description
N-{3-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1H-1,2,3-triazole moiety substituted with a 3,4-dimethylphenyl group and a methyl group at the 5-position. The thiadiazole ring is further functionalized with a thiophene-2-carboxamide group. The compound’s synthesis and structural analysis likely employ crystallographic tools such as SHELXL for refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-10-6-7-13(9-11(10)2)24-12(3)15(21-23-24)16-19-18(27-22-16)20-17(25)14-5-4-8-26-14/h4-9H,1-3H3,(H,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXYAFMHUCZRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CS4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Eltrombopag, primarily targets the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow.
Mode of Action
Eltrombopag acts as a thrombopoietin receptor agonist . It binds to the transmembrane domain of the thrombopoietin receptor, leading to its activation. This activation triggers the JAK-STAT signaling pathway, which promotes the proliferation and differentiation of megakaryocytes.
Biochemical Pathways
The activation of the thrombopoietin receptor by Eltrombopag leads to the stimulation of the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes.
Pharmacokinetics
Eltrombopag exhibits a bioavailability of approximately 52% . It undergoes extensive metabolism in the liver, primarily through the CYP1A2 and CYP2C8 enzymes. The elimination half-life of Eltrombopag ranges from 21 to 35 hours , and it is excreted via feces (59%) and urine (31%).
Result of Action
The activation of the thrombopoietin receptor by Eltrombopag results in an increase in the production of platelets. This leads to an increase in platelet counts in the blood, which can help manage conditions like thrombocytopenia (abnormally low platelet counts) and severe aplastic anemia.
Action Environment
The action, efficacy, and stability of Eltrombopag can be influenced by various environmental factors. For instance, the presence of food, particularly meals high in calcium, can decrease the absorption of Eltrombopag, reducing its bioavailability. Additionally, liver impairment can affect the metabolism and excretion of Eltrombopag, potentially leading to increased exposure to the drug.
Biological Activity
N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure incorporating a thiophene ring and a triazole moiety. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms which are often associated with biological activity.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiophene and triazole rings. Various methods have been reported in literature for synthesizing similar compounds, often focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiadiazole moieties. For instance:
- Antiproliferative Effects : A study demonstrated that derivatives of triazole exhibited significant antiproliferative effects against various cancer cell lines. The most active compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell growth .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. Compounds similar to this compound have been shown to disrupt microtubule dynamics leading to apoptosis in cancer cells .
Antimicrobial Activity
Research has also indicated that triazole-containing compounds possess antimicrobial properties:
- Antibacterial and Antifungal Properties : Compounds with similar structural motifs have displayed activity against various bacterial strains and fungi. The presence of the thiadiazole and triazole rings appears to enhance their efficacy against microbial pathogens .
Study 1: Antitumor Efficacy
A study evaluated the in vivo antitumor activity of a related compound in a mouse model of hepatocellular carcinoma. The results showed that the compound significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent .
Study 2: Antimicrobial Testing
Another research effort focused on assessing the antimicrobial activity of various derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
Data Summary
| Activity | IC50 Value (μM) | Cell Lines/Organisms Tested |
|---|---|---|
| Anticancer | 0.21 - 3.2 | Human cancer cell lines (e.g., HepG2) |
| Antibacterial | 0.23 - 10 | Staphylococcus aureus, Escherichia coli |
| Antifungal | 0.50 - 5 | Candida albicans |
Scientific Research Applications
Pharmacological Properties
The compound is primarily noted for its effects on intracellular calcium dynamics , particularly in cardiac myocytes. Research has shown that it enhances the function of the SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase), which is crucial for calcium homeostasis in heart cells. This enhancement leads to improved calcium transport and dynamics within cardiomyocytes that exhibit reduced SERCA2a function, a common issue in heart failure .
Cardiovascular Diseases
The primary application of this compound lies in the treatment of cardiovascular diseases, particularly heart failure characterized by impaired calcium handling. By improving SERCA2a activity, it may offer a novel therapeutic approach to restore normal cardiac function .
Neurological Disorders
There is emerging evidence that thiophene derivatives, including those similar to this compound, exhibit central nervous system activity. They have been tested in animal models for conditions such as depression and anxiety. For instance, related compounds have shown efficacy in blocking dopamine receptors implicated in these disorders . This suggests potential applications in treating psychiatric conditions through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiophene-based compounds:
- A study demonstrated that a related thiophene derivative improved intracellular calcium dynamics in cardiomyocytes under pathological conditions associated with heart failure .
- Another investigation into thiophene derivatives indicated their potential as cannabinoid receptor antagonists, suggesting applications in managing obesity and metabolic disorders .
Data Summary Table
Comparison with Similar Compounds
a. N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Core Structure : Combines 1,3,4-thiadiazole and 1H-1,2,3-triazole rings.
- Substituents : Features a 4-methylphenyl group on the triazole and an ethylsulfanyl group on the thiadiazole.
b. 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ()
- Core Structure : 1,3,4-thiadiazole with a phenyl carboxamide.
- Substituents : Methylthio group at the 5-position.
- Key Differences : The absence of a triazole ring reduces molecular complexity, possibly limiting hydrogen-bonding interactions compared to the target compound .
Analogues with Thiazole Cores
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide ()
- Core Structure : Dual thiazole rings.
- Substituents : 3,4-Dichlorophenyl and thiazole-5-carboxamide.
- Key Differences : The dichlorophenyl group introduces strong electron-withdrawing effects, which may enhance binding affinity but reduce solubility relative to the target’s dimethylphenyl group .
Thiophene Carboxamide Derivatives
N-(2-Methoxyphenyl)-5-methylthiophene-2-carboxamide ()
- Core Structure : Thiophene-2-carboxamide linked to a methoxyphenyl group.
- Key Differences : The simpler structure lacks the triazole-thiadiazole framework, suggesting reduced steric bulk and different electronic properties compared to the target compound .
Research Findings and Data Tables
Table 1: Structural Comparison of Selected Compounds
Key Insights
- Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) may improve metabolic stability compared to electron-withdrawing groups (e.g., dichloro in ) .
- Heterocyclic Rigidity : The triazole-thiadiazole core in the target compound likely enhances conformational rigidity, favoring selective target binding over simpler thiazole or thiophene derivatives .
- Synthetic Accessibility : The target compound’s synthesis may require multi-step heterocyclization, contrasting with single-step coupling reactions used for thiazole derivatives .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is constructed via CuAAC between a terminal alkyne and an organic azide:
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Azide precursor : 3,4-Dimethylphenylazide, synthesized from 3,4-dimethylaniline through diazotization and azide substitution.
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Alkyne precursor : Propargyl methyl ether or methyl-substituted acetylene.
Procedure :
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3,4-Dimethylphenylazide synthesis :
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CuAAC reaction :
Construction of the 1,2,4-Thiadiazole Core
Thiadiazole Ring Formation via Thioamide Cyclization
The 1,2,4-thiadiazole ring is synthesized from a thioamide precursor, leveraging cyclization with a nitrile or cyanogen bromide:
Step 1: Synthesis of 3-(Triazol-4-yl)thioamide
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The triazole subunit is functionalized with a thioamide group via reaction with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene under reflux.
Step 2: Cyclization to 3-(Triazol-4-yl)-1,2,4-thiadiazole
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The thioamide reacts with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 80°C for 6 h, forming the thiadiazole ring.
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Intermediate : 3-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine.
Alternative Synthetic Routes and Optimization
One-Pot Triazole-Thiadiazole Assembly
A streamlined approach involves simultaneous triazole and thiadiazole formation:
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates thiadiazole formation, improving yield to 80%.
Analytical Characterization and Validation
Key spectroscopic data for the target compound:
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¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 3.5 Hz, 1H, thiophene-H), 7.45–7.30 (m, 3H, aryl-H), 2.45 (s, 3H, CH₃), 2.30 (s, 6H, Ar-CH₃).
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IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N stretch).
Challenges and Limitations
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Regioselectivity in Triazole Formation : CuAAC favors 1,4-disubstituted triazoles, necessitating precise stoichiometry for 1,5-regioisomer control.
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Thiadiazole Stability : The thiadiazole ring is susceptible to hydrolysis under acidic conditions, requiring anhydrous synthesis environments.
Industrial-Scale Considerations
Q & A
Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations?
- Methodology :
- Combinatorial Libraries : Screen the compound with FDA-approved drugs (e.g., ciprofloxacin) in checkerboard assays (FICI ≤ 0.5 indicates synergy).
- Transcriptomics : RNA-seq of treated pathogens to identify upregulated pathways (e.g., SOS response) for targeted adjuvants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
